1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration and Reduction: The starting material, 4-fluoro-3-(trifluoromethyl)nitrobenzene, undergoes nitration followed by reduction to yield the corresponding amine.
Alkylation: The amine is then alkylated using ethyl bromide under basic conditions to form the ethanamine derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The nitro precursor can be reduced to the amine.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Primary amine.
Substitution: Substituted aromatic compounds with varied functional groups.
Scientific Research Applications
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated groups.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 1-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- 1-[4-fluoro-phenyl]ethan-1-amine hydrochloride
- 1-[4-chloro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Uniqueness: 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride stands out due to the combined presence of both fluorine and trifluoromethyl groups, which impart unique electronic and steric properties
Properties
CAS No. |
1131739-78-0 |
---|---|
Molecular Formula |
C9H10ClF4N |
Molecular Weight |
243.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.